molecular formula C9H18N2 B14401453 6-[(Propan-2-yl)amino]hexanenitrile CAS No. 86047-76-9

6-[(Propan-2-yl)amino]hexanenitrile

Cat. No.: B14401453
CAS No.: 86047-76-9
M. Wt: 154.25 g/mol
InChI Key: KEAIUVMLVZJKOK-UHFFFAOYSA-N
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Description

6-[(Propan-2-yl)amino]hexanenitrile is a chemical compound with the molecular formula C9H18N2 It is an organic compound that contains both an amine group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Propan-2-yl)amino]hexanenitrile can be achieved through several methods. One common method involves the reaction of 6-bromohexanenitrile with isopropylamine. The reaction typically takes place in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:

6-Bromohexanenitrile+IsopropylamineThis compound+HBr\text{6-Bromohexanenitrile} + \text{Isopropylamine} \rightarrow \text{this compound} + \text{HBr} 6-Bromohexanenitrile+Isopropylamine→this compound+HBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-[(Propan-2-yl)amino]hexanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or amides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group.

Major Products Formed

    Oxidation: Formation of oximes or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

6-[(Propan-2-yl)amino]hexanenitrile has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(Propan-2-yl)amino]hexanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. The nitrile group can participate in nucleophilic addition reactions, while the amine group can form hydrogen bonds and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanenitrile: Similar structure but lacks the isopropyl group.

    Hexanenitrile: Contains only the nitrile group without the amine substitution.

    Isopropylamine: Contains the isopropyl group but lacks the nitrile group.

Uniqueness

6-[(Propan-2-yl)amino]hexanenitrile is unique due to the presence of both the isopropyl group and the nitrile group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research.

Properties

CAS No.

86047-76-9

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

6-(propan-2-ylamino)hexanenitrile

InChI

InChI=1S/C9H18N2/c1-9(2)11-8-6-4-3-5-7-10/h9,11H,3-6,8H2,1-2H3

InChI Key

KEAIUVMLVZJKOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCCCC#N

Origin of Product

United States

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